(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile
Description
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzimidazole core linked to a halogenated furan moiety via a Z-configured acrylonitrile bridge. The Z-configuration ensures spatial alignment of functional groups, influencing molecular recognition and binding properties.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFN3O/c21-15-10-12(5-7-16(15)22)19-8-6-14(26-19)9-13(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSWJFRQKEBIZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety, an acrylonitrile group, and a furan ring substituted with a chlorofluorophenyl group. This unique arrangement is hypothesized to contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole and acrylonitrile exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 20 µM to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Anticancer Activity
The benzimidazole derivatives have also been studied for their anticancer potential. In vitro assays showed that several derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. For instance, one study reported IC50 values in the micromolar range for similar compounds against these cell lines .
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested alongside other benzimidazole derivatives. The results indicated that while the compound displayed lower antibacterial activity than ceftriaxone, it showed promising results against multi-drug resistant strains of S. aureus with an MIC value of 40 µM .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of related compounds in human cancer cell lines. The study found that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 5 µM to 15 µM against MCF-7 cells, suggesting potential for development as chemotherapeutic agents .
Data Summary
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
- This is analogous to the fluorophenyl groups in , which improve crystallinity but reduce solubility .
- Heterocycle Diversity : The benzimidazole core in the target compound and compound 1f () provides a rigid, planar structure conducive to intercalation or receptor binding. In contrast, tetrazole-based analogs () exhibit greater polarity and hydrogen-bonding capacity .
Physicochemical and Electronic Properties
- Planarity and Conformation: The Z-configuration in the target compound and ’s acrylonitriles ensures optimal alignment of aromatic systems for intermolecular interactions. In contrast, ’s compounds exhibit partial non-planarity due to perpendicular fluorophenyl groups, reducing stacking efficiency .
- Solubility : The chloro-fluorophenyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs () but enhances membrane permeability. Tetrazole derivatives () may exhibit better solubility due to ionizable NH groups .
Preparation Methods
Retrosynthetic Analysis and Precursor Selection
The target compound’s structure necessitates two primary precursors:
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile : A nucleophilic acrylonitrile derivative synthesized via cyclization of o-phenylenediamine with cyanoacetate derivatives.
- 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde : A heteroaromatic aldehyde prepared through palladium-catalyzed cross-coupling or Meerwein arylation of furfural with substituted aryl diazonium salts.
Key challenges include stereochemical control (Z-configuration) and minimizing side reactions during the Knoevenagel condensation.
Synthetic Methodology
Knoevenagel Condensation Protocol
The central reaction involves the base-catalyzed condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde.
Reaction Conditions
- Solvent : Anhydrous ethanol or methanol (10 mL per mmol of acetonitrile).
- Base Catalyst : Triethylamine (0.2 mL per mmol) or piperidine (5 mol%).
- Temperature : Room temperature (20–25°C) with stirring for 3–10 minutes.
- Workup : Filtration followed by washing with hexane/ethanol (7:3) to isolate the product.
Mechanistic Pathway
- Deprotonation : The base abstracts the α-hydrogen of the acetonitrile, generating a nucleophilic enolate (Intermediate A ).
- Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon, forming a β-hydroxyacrylonitrile intermediate (Intermediate B ).
- Dehydration : Elimination of water yields the (Z)-acrylonitrile product, stabilized by conjugation with the benzimidazole and furan rings.
Optimization and Stereochemical Control
Achieving the Z-isomer requires precise control of reaction parameters:
Experimental Data and Analytical Results
Synthetic Yield and Purity
| Entry | Catalyst | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Triethylamine | 5 | 78 | 98.5 |
| 2 | Piperidine | 10 | 82 | 99.1 |
Spectroscopic Characterization
- IR (KBr) : $$ \nu $$ 2225 cm$$ ^{-1} $$ (C≡N), 1609 cm$$ ^{-1} $$ (C=C).
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.40 (s, 1H, benzimidazole-H), 7.89–7.27 (m, 7H, aromatic-H), 6.85 (d, $$ J = 8.3 $$ Hz, 1H, furan-H).
- $$ ^{13}C $$-NMR : δ 147.3 (C=N), 143.7 (C-Cl), 137.4 (C-F), 116.1 (C≡N).
- HRMS : m/z 390.0721 [M+H]$$ ^+ $$ (calc. 390.0718).
Comparative Analysis with Analogous Systems
The target compound’s synthesis shares similarities with:
- (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles : Higher yields (75–85%) but E-selectivity due to stronger base (NaOMe).
- Benzimidazo[1,2-a]quinolines : Requires photocyclization, irrelevant for acyclic acrylonitriles.
- 3-Furan-2-yl-thiazolylacrylonitriles : Uses Meerwein arylation for aldehyde synthesis, applicable to 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
